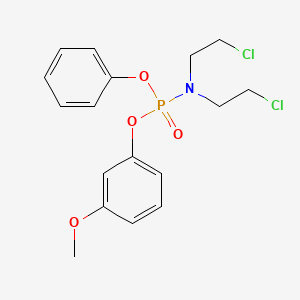
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid moiety, with an ester linkage to a m-methoxyphenyl and phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with m-methoxyphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chloroethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects. The compound may target specific molecular pathways, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A related compound with similar reactivity but lacking the ester linkage to m-methoxyphenyl and phenyl groups.
N,N-Bis(2-chloroethyl)phosphoramidic acid phenyl ester: Similar structure but without the m-methoxyphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is unique due to the presence of both m-methoxyphenyl and phenyl ester groups, which can influence its reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for specific research applications.
Properties
CAS No. |
20464-69-1 |
|---|---|
Molecular Formula |
C17H20Cl2NO4P |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-8-5-9-17(14-16)24-25(21,20(12-10-18)13-11-19)23-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
IIZPXVMHIKFFMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















